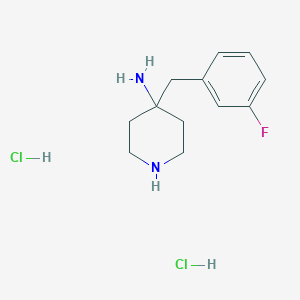

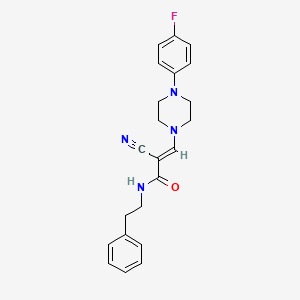

![molecular formula C22H19N3OS B2771964 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863588-72-1](/img/structure/B2771964.png)

2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme that plays a role in the development and function of B cells, which are responsible for producing antibodies in the immune system. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.

Applications De Recherche Scientifique

Fused Thiazole Synthesis

- Novel Synthesis of Thiazolo[3,2-c]pyrimidine and Other Derivatives : Research by Salah Eldin (2003) explores the synthesis of fused thiazole compounds, including thiazolo[3,2-a]pyridine and thiazolo[3,2-c]pyrimidine, from 2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrile, which shares structural similarities with the compound of interest. This work highlights innovative approaches to synthesizing thiazole derivatives with potential applications in medicinal chemistry (Salah Eldin, 2003).

Antimicrobial Evaluation

- Antimicrobial Activity of Pyridine-Based Heterocycles : Darwish et al. (2010) synthesized and evaluated the antimicrobial properties of pyridine, pyridazine, and thiadiazole derivatives, which incorporate a pyridine-2-ylcarboxamido moiety similar to the compound . The synthesized products showed moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).

Anticancer Activity

- Synthesis of Derivatives for Anticancer Evaluation : The study by Rao et al. (2019) focused on synthesizing thiazolo[4,5-b]pyridine derivatives and evaluating their anticancer activity against various human cancer cell lines. Certain synthesized compounds exhibited higher activity than standard drugs, indicating their potential in cancer treatment (Rao, Rao, Charan, Srinu, & Maturi, 2019).

Synthesis Techniques and Applications

- Microwave-Assisted Synthesis and Antimicrobial Activity : Raval et al. (2012) reported a microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, highlighting an environmentally friendly and efficient synthesis method. These compounds demonstrated significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Drug Design and Discovery

- Novel CB2 Cannabinoid Receptor Agonists : Research by Chu et al. (2009) on CB2 ligands led to the discovery of a compound structurally related to the query compound, which was identified as a potent and selective CB2 agonist. This study highlights the potential of these compounds in drug discovery, particularly for neuropathic pain treatment (Chu et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through a strong charged interaction with a key residue, Lys802, in PI3Kα . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make this interaction .

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the overactive signaling that leads to uncontrolled cell growth and proliferation .

Result of Action

The result of the compound’s action is a potent inhibitory effect on PI3K. This is evidenced by the compound’s low IC50 value of 3.6 nM, indicating a high degree of potency . This inhibition of PI3K can lead to decreased cell proliferation, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .

Analyse Biochimique

Biochemical Properties

The compound 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Cellular Effects

In cellular processes, this compound has shown to inhibit PI3Ks, which play a key role in cell signaling pathways . By inhibiting these enzymes, this compound can influence cell function, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding inhibits the activity of these enzymes, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against PI3Ks, it is likely that this compound could have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with PI3Ks, it is likely that this compound could influence metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-2-18(15-7-4-3-5-8-15)20(26)24-17-12-10-16(11-13-17)21-25-19-9-6-14-23-22(19)27-21/h3-14,18H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWSZFXSURZJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)

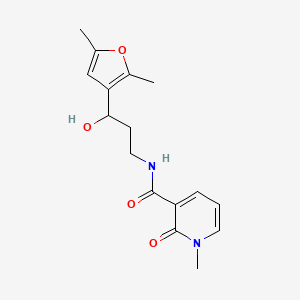

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)

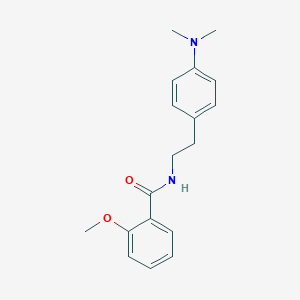

![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)

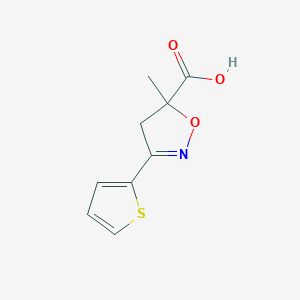

![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)

![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)